3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Overview
Description
The compound “3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride” is a chemical with the CAS number 1987680-80-7 . It has a molecular weight of 357.72 and a molecular formula of C12H19Cl3N4S .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available sources .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : One study details the synthesis of 1,3-thiazole derivatives through reactions involving piperidine-based compounds, showcasing chemical reactions necessary for creating complex structures like 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride (Abdel‐Aziz et al., 2009).
- Crystal Structure Analysis : The crystal structure of a similar compound was determined, highlighting the significance of structural analysis in understanding the properties of such chemicals (Yıldırım et al., 2006).
Potential Therapeutic Applications
- Anti-arrhythmic Activity : Some piperidine-based 1,3-thiazole derivatives have demonstrated significant anti-arrhythmic activity, suggesting potential therapeutic applications for related compounds like 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride (Abdel‐Aziz et al., 2009).
- Inhibition of Nitric Oxide Formation : Analogous compounds have been identified as potent and selective inhibitors of nitric oxide formation, indicating possible roles in controlling inflammatory responses (Wei et al., 2007).
Synthetic Methodologies and Derivatives
- Advanced Synthetic Techniques : The development of efficient synthesis methods for azolyl piperidines, including compounds similar to the one , opens avenues for creating a variety of structurally related chemicals for diverse applications (Shevchuk et al., 2012).
- Formation of Complex Derivatives : Studies have shown the transformation of similar compounds into various derivatives, demonstrating the versatility and potential for creating a range of substances with different properties (Vas’kevich et al., 2013).
Miscellaneous Applications
- Synthesis of Non-Ionic Surfactants : Research involving the synthesis of novel compounds using piperidine and imidazole derivatives, akin to the subject compound, has led to the development of non-ionic surfactants with potential industrial applications (Abdelmajeid et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(2-piperidin-3-ylimidazol-1-yl)methyl]-1,3-thiazole;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S.3ClH/c1-2-10(6-13-3-1)12-14-4-5-16(12)7-11-8-17-9-15-11;;;/h4-5,8-10,13H,1-3,6-7H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQUCWYCYFCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CSC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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